1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride
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Overview
Description
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride is a complex organic compound with a unique structure that combines a piperazine ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxyphenyl Group: This can be achieved through the reaction of a suitable phenol derivative with methoxy reagents under controlled conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts acylation followed by a reduction step.
Coupling with Piperazine: The final step involves coupling the methoxyphenyl-propyl intermediate with piperazine, often using a coupling agent like N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-1-enyl group can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the prop-1-enyl group can yield a propyl derivative.
Scientific Research Applications
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may also contribute to its biological activity by interacting with cellular enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: This compound shares the methoxyphenyl group but lacks the piperazine moiety.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride is unique due to the combination of its piperazine ring and methoxyphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-5-15-6-7-16(17(14-15)20-2)21-13-4-10-19-11-8-18-9-12-19;/h3,5-7,14,18H,4,8-13H2,1-2H3;1H/b5-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFGZAJTPKAQH-WGCWOXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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